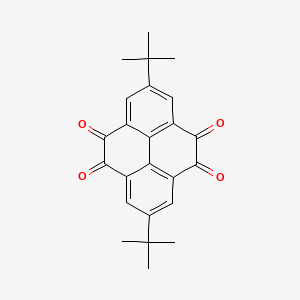

4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-

Description

BenchChem offers high-quality 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7-ditert-butylpyrene-4,5,9,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-23(2,3)11-7-13-17-14(8-11)20(26)22(28)16-10-12(24(4,5)6)9-15(18(16)17)21(27)19(13)25/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHKMVKSHVDGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC(=CC(=C43)C(=O)C2=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441605 | |

| Record name | 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190843-93-7 | |

| Record name | 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,7-bis(1,1-dimethylethyl)-4,5,9,10-Pyrenetetrone

This guide provides an in-depth exploration of the synthetic pathways leading to 2,7-bis(1,1-dimethylethyl)-4,5,9,10-pyrenetetrone, a valuable building block in the field of organic electronics.[1][2][3] Intended for researchers, scientists, and professionals in drug development and materials science, this document details the strategic considerations, mechanistic underpinnings, and practical execution of the synthesis, with a focus on modern, efficient, and environmentally conscious methodologies.

Introduction: The Significance of 2,7-bis(1,1-dimethylethyl)-4,5,9,10-Pyrenetetrone

2,7-bis(1,1-dimethylethyl)-4,5,9,10-Pyrenetetrone, a derivative of pyrene, has garnered significant attention due to its unique electronic and photophysical properties.[3][4] The presence of four carbonyl groups in the K-region of the pyrene core makes it a potent electron acceptor, a desirable characteristic for applications in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[1][2] The tert-butyl groups at the 2 and 7 positions enhance solubility in common organic solvents, facilitating its processing and incorporation into devices. Furthermore, these bulky substituents can influence the molecular packing in the solid state, which is a critical factor in determining the performance of organic electronic materials.[5]

This guide will focus on a robust and scalable synthetic approach, beginning with the preparation of the precursor, 2,7-di-tert-butylpyrene, followed by its direct oxidation to the target tetraone.

Part 1: Synthesis of the Precursor: 2,7-di-tert-butylpyrene

The introduction of tert-butyl groups onto the pyrene core is a crucial first step. This is typically achieved through a Friedel-Crafts alkylation reaction. The rationale behind choosing this reaction is its efficiency in introducing bulky alkyl groups to aromatic systems.

Mechanistic Insight: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is employed to generate a tert-butyl carbocation from a tert-butyl halide (e.g., tert-butyl chloride). This highly electrophilic carbocation is then attacked by the electron-rich pyrene ring. The positions of substitution are directed by the electronic properties of the pyrene core, with the 2 and 7 positions being favorable for this disubstitution.[5]

Experimental Protocol: Synthesis of 2,7-di-tert-butylpyrene

Materials:

-

Pyrene

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl chloride dropwise.

-

After the addition is complete, add pyrene portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and 2M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 2,7-di-tert-butylpyrene as a white solid.

Part 2: Direct Oxidation to 2,7-bis(1,1-dimethylethyl)-4,5,9,10-Pyrenetetrone

The conversion of 2,7-di-tert-butylpyrene to the corresponding tetraone is the key transformation. Modern synthetic methods have moved away from heavy metal oxidants towards more environmentally friendly and selective reagents. Hypervalent iodine compounds, such as periodic acid (H₅IO₆) and iodic acid (HIO₃), have emerged as powerful oxidants for this purpose.[1][2][6]

Causality in Reagent Selection: The "Green" Oxidation Advantage

The use of hypervalent iodine reagents offers several advantages over traditional methods that often employ stoichiometric amounts of toxic heavy metals like chromium or ruthenium.[1][2] These "green" oxidation methods are characterized by:

-

High Selectivity: They preferentially oxidize the electron-rich K-region (positions 4, 5, 9, and 10) of the pyrene core.[1]

-

Improved Yields and Purity: The reactions are generally cleaner, leading to higher isolated yields and simplifying purification.[1][6]

-

Reduced Environmental Impact: They avoid the use of toxic heavy metals, contributing to a more sustainable chemical process.[1][2]

-

Simplified Workup: The byproducts are often water-soluble, facilitating their removal during the workup procedure.[1]

The choice between H₅IO₆ and HIO₃ can be tuned to selectively yield either the dione or the tetraone. For the synthesis of the tetraone, a more potent oxidizing system is required, which can be achieved by using a higher molar ratio of the oxidant or by increasing the acidity of the reaction medium.[1]

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for 2,7-bis(1,1-dimethylethyl)-4,5,9,10-pyrenetetrone.

Experimental Protocol: Synthesis of 2,7-bis(1,1-dimethylethyl)-4,5,9,10-Pyrenetetrone

Materials:

-

2,7-di-tert-butylpyrene

-

Iodic acid (HIO₃)

-

Glacial acetic acid

-

Sulfuric acid (H₂SO₄), concentrated (optional, for catalysis)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,7-di-tert-butylpyrene in glacial acetic acid.[1]

-

Add iodic acid (HIO₃) to the solution. A significant molar excess of the oxidant is typically required for the complete conversion to the tetraone.[1]

-

For enhanced reactivity, a catalytic amount of concentrated sulfuric acid can be added.[1]

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 16-24 hours. The reaction progress can be monitored by TLC or NMR spectroscopy.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product thoroughly with water and then with a small amount of cold ethanol to remove any remaining acetic acid and other impurities.

-

Dry the resulting orange solid under vacuum to obtain 2,7-bis(1,1-dimethylethyl)-4,5,9,10-pyrenetetrone. The product is often obtained in high purity, but can be further purified by recrystallization if necessary.[1]

Proposed Reaction Mechanism

The oxidation of 2,7-di-tert-butylpyrene with hypervalent iodine reagents is believed to proceed through a series of electrophilic attacks on the pyrene core. The acidic medium protonates the oxygen atoms of the iodic acid, increasing its electrophilicity. The electron-rich K-region of the pyrene then attacks the iodine center, initiating the oxidation process. A plausible, albeit simplified, mechanistic pathway is depicted below.

Caption: Simplified proposed mechanism for the oxidation of 2,7-di-tert-butylpyrene.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Pyrene | C₁₆H₁₀ | 202.25 | Pale yellow solid |

| 2,7-di-tert-butylpyrene | C₂₄H₂₆ | 314.47 | White solid |

| 2,7-bis(1,1-dimethylethyl)-4,5,9,10-pyrenetetrone | C₂₄H₂₂O₄ | 374.43 | Orange powder |

Conclusion

The synthesis of 2,7-bis(1,1-dimethylethyl)-4,5,9,10-pyrenetetrone can be achieved through a straightforward and efficient two-step process involving a Friedel-Crafts alkylation followed by a direct oxidation. The use of hypervalent iodine reagents for the oxidation step represents a significant advancement, offering a greener and more selective alternative to traditional methods. This technical guide provides a solid foundation for researchers to produce this valuable compound for further exploration in materials science and organic electronics. The detailed protocols and mechanistic insights are intended to empower scientists to not only replicate these procedures but also to adapt and innovate upon them for future applications.

References

- Nonsymmetric Pyrene-Fused Pyrazaacenes via Green Oxidation of 2,7-Di-tert-butylpyrene.

- Improved synthesis of pyrene-4,5-dione and pyrene-4,5,9,10-tetraone. Poster.

- Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone.

- Sterically driven metal-free oxidation of 2,7-di-tert-butylpyrene. Royal Society of Chemistry.

- Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone.

- Novel Fluorophores based on Regioselective Intramolecular Friedel-Crafts Acylation of the Pyrene Ring Using Triflic Acid. PubMed.

- Sterically driven metal-free oxidation of 2,7-di-tert-butylpyrene. RSC Publishing.

- Friedel–Crafts-type reaction of pyrene with diethyl 1-(isothiocyanato)alkylphosphonates. Efficient synthesis of highly fluorescent diethyl 1-(pyrene-1-carboxamido)alkylphosphonates and 1-(pyrene-1-carboxamido)methylphosphonic acid. PMC - NIH.

- Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone.

- Friedel-Crafts acylation reaction of pyrene as a miniature graphene and organic material in poly(phosphoric acid)/phosphorous pentoxide medium.

- Method for synthesizing pyrene-4,5,9,10-tetralone.

- Recent Advances in C–H Functionaliz

- Sterically driven metal-free oxidation of 2,7-di-tert-butylpyrene. RSC Publishing.

- Mechanochemical Friedel–Crafts acyl

- Synthesis of 1-Acetylpyrene via Friedel-Crafts Reaction Using Chloroaluminate Ionic Liquids as Dual Catalyst and Solvent.

- Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H boryl

- Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. NIH.

- Synthesis and characterization of 2,7-di(tert-butyl)pyreno[4,5-c:9,10-c']difuran and derived pyrenophanes. PubMed.

- 4,5,9,10-Pyrenetetrone,2,7-bis(1,1-dimethylethyl)-. MySkinRecipes.

- Pyrene-Based Materials for Organic Electronics. Chemical Reviews.

- Electron donors and acceptors based on 2,7-functionalized pyrene-4,5,9,10-tetraone. RSC Publishing.

- Pyrene-based asymmetric hexaarylbenzene derivatives: Synthesis, crystal structures, and photophysical properties. ScienceDirect.

- Synthesis and Characterization of 2,7-Di(tert-butyl)pyreno[4,5-c:9,10-c ']difuran and Derived Pyrenophanes.

- (PDF) Synthesis and Structural Properties of Novel Polycyclic Aromatic Compounds using Photo-Induced Cyclisation of 2,7-di- tert -butyl-4-(phenylethenyl)pyrenes.

- 4,5,9,10-Pyrenetetrone. CymitQuimica.

- Organic Syntheses Procedure. Organic Syntheses.

- Pyrene-4,5,9,10-Tetrachalcogenone Derivatives: A Computational Study on Their Potential Use as Materials for B

- Pyrene-4,5,9,10-tetraone. Ossila.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Sterically driven metal-free oxidation of 2,7-di-tert-butylpyrene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 4,5,9,10-Pyrenetetrone,2,7-bis(1,1-dimethylethyl)- [myskinrecipes.com]

- 4. chem.as.uky.edu [chem.as.uky.edu]

- 5. Recent Advances in C–H Functionalization of Pyrenes [mdpi.com]

- 6. Sterically driven metal-free oxidation of 2,7-di-tert-butylpyrene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Electronic Properties of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone, a key building block in the field of organic electronics and energy storage. We delve into the synthesis, electrochemical behavior, and optical characteristics of this molecule, offering both experimental protocols and theoretical insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique electronic features of this versatile pyrene derivative. By synthesizing established methodologies with field-proven insights, this guide aims to be a self-validating resource for the scientific community.

Introduction: The Significance of Functionalized Pyrene-Tetraones

Pyrene-4,5,9,10-tetraone (PTO) and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant attention for their rich electronic properties and diverse applications.[1] The extended π-conjugated system of the pyrene core, combined with the electron-withdrawing nature of the four ketone functionalities, imparts these molecules with excellent electron-accepting capabilities. This makes them prime candidates for n-type semiconductors in organic field-effect transistors (OFETs), electron acceptors in organic photovoltaics (OPVs), and as active materials in energy storage devices such as lithium-ion batteries and supercapacitors.[1]

The strategic functionalization of the pyrene backbone allows for the fine-tuning of its electronic and physical properties. The introduction of 2,7-di-tert-butyl groups, the focus of this guide, serves a dual purpose. Firstly, these bulky substituents enhance the solubility of the otherwise poorly soluble pyrene-tetraone core in common organic solvents, which is a critical factor for solution-based processing and device fabrication. Secondly, the electron-donating nature of the tert-butyl groups influences the frontier molecular orbital (HOMO and LUMO) energy levels, thereby modulating the electronic and optical characteristics of the molecule.[2]

This guide will provide a detailed exploration of the synthesis of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone, followed by a thorough examination of its electronic properties through electrochemical analysis and a discussion of its optical characteristics. We will also present standardized experimental protocols and computational methodologies to facilitate further research and application development.

Synthesis of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone: A Streamlined Protocol

The synthesis of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone can be achieved through a selective, metal-free oxidation of 2,7-di-tert-butylpyrene.[3] This method offers significant advantages in terms of yield, selectivity, and ease of workup compared to traditional methods that may employ heavy metals.

Experimental Protocol: Metal-Free Oxidation

This protocol is adapted from established green chemistry methods for the oxidation of pyrene derivatives.[3][4]

Materials:

-

2,7-di-tert-butylpyrene

-

Periodic acid (H₅IO₆)

-

Glacial acetic acid

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,7-di-tert-butylpyrene in glacial acetic acid.

-

Add a stoichiometric excess of periodic acid to the solution.

-

Heat the reaction mixture to reflux and maintain for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

Dry the product under vacuum to yield 2,7-di-tert-butylpyrene-4,5,9,10-tetraone.

Causality of Experimental Choices: The use of periodic acid in glacial acetic acid provides a strong yet selective oxidizing environment. The reflux conditions ensure sufficient energy input for the reaction to proceed to completion. The precipitation in water allows for a straightforward initial purification, taking advantage of the product's low aqueous solubility.

Electrochemical Properties: A Multi-Redox System

The four ketone groups on the pyrene core of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone are redox-active, allowing the molecule to undergo multiple, reversible one-electron reduction steps. This characteristic is central to its application in energy storage.

Cyclic Voltammetry: Probing the Redox Landscape

Expected Electrochemical Behavior:

Based on related pyrene-tetraone systems, the cyclic voltammogram of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone is expected to exhibit four reversible or quasi-reversible reduction waves. The tert-butyl groups, being electron-donating, are anticipated to make the reduction slightly more difficult compared to the unsubstituted parent compound, resulting in a negative shift of the reduction potentials.

The Influence of Di-tert-butyl Functionalization on Frontier Molecular Orbitals

The electronic properties of organic semiconductors are largely governed by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The introduction of tert-butyl groups at the 2 and 7 positions of the pyrene core has a notable effect on these energy levels. Studies on analogous tetraazapyrene systems have shown that the presence of 2,7-di-tert-butyl groups raises the LUMO energy level by approximately 0.21 eV.[2] This elevation of the LUMO level can have significant implications for device performance, influencing electron injection and transport properties.

Diagram of Electronic Perturbation:

Caption: Influence of tert-butyl groups on LUMO energy.

Experimental Protocol: Cyclic Voltammetry

This protocol provides a standardized method for determining the redox potentials of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone.

Materials and Equipment:

-

2,7-di-tert-butylpyrene-4,5,9,10-tetraone

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode electrochemical cell (working, reference, and counter electrodes)

-

Potentiostat

Procedure:

-

Prepare a solution of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the prepared solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Perform the cyclic voltammetry scan over a potential range that encompasses the expected reduction events.

-

Record the resulting voltammogram, noting the peak potentials for the reduction and corresponding oxidation waves.

-

Use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal or external standard for potential calibration.

Optical Properties: Absorption and Emission Characteristics

The extended π-conjugation of the pyrene core gives rise to distinct optical properties, including strong absorption in the UV-visible region.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of pyrene and its derivatives is characterized by several absorption bands corresponding to π-π* transitions. While specific spectral data for 2,7-di-tert-butylpyrene-4,5,9,10-tetraone is not extensively reported, related pyrene derivatives exhibit strong absorption bands. The introduction of the four ketone groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyrene, due to the extension of the conjugated system and the electron-withdrawing nature of the carbonyls. The tert-butyl groups may induce further slight shifts in the absorption bands.[2]

Fluorescence Spectroscopy

Many pyrene derivatives are known for their characteristic fluorescence. However, the presence of the four ketone groups in 2,7-di-tert-butylpyrene-4,5,9,10-tetraone is likely to quench fluorescence to a significant extent. This is a common phenomenon in molecules containing heavy atoms or electron-withdrawing groups that promote non-radiative decay pathways. Derivatives where the carbonyl groups are transformed, for instance into furan rings, have been shown to exhibit intense blue fluorescence.[5]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Materials and Equipment:

-

2,7-di-tert-butylpyrene-4,5,9,10-tetraone

-

Spectroscopic grade solvent (e.g., dichloromethane, THF)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Fluorimeter

Procedure:

-

Prepare a dilute solution of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone in the chosen solvent.

-

For UV-Vis spectroscopy, record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

For fluorescence spectroscopy, excite the sample at a wavelength corresponding to an absorption maximum and record the emission spectrum.

-

Determine the absorption maxima (λ_max) and the emission maxima (λ_em), if any.

Computational Modeling: Theoretical Insights into Electronic Structure

Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic properties of molecules.

Methodology for DFT Calculations

A typical computational workflow to investigate the electronic structure of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone would involve:

-

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

-

Frontier Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated to determine the electronic band gap, ionization potential, and electron affinity.

Diagram of Computational Workflow:

Caption: Workflow for DFT analysis of electronic properties.

Summary and Future Outlook

2,7-di-tert-butylpyrene-4,5,9,10-tetraone is a molecule of significant interest due to its unique combination of a redox-active pyrene-tetraone core and solubilizing, electronically-perturbing tert-butyl groups. Its multi-step redox behavior makes it a promising candidate for high-capacity organic energy storage materials. The ability to tune its electronic properties through functionalization opens up avenues for its application in a wide range of organic electronic devices.

Future research should focus on obtaining detailed experimental data for the standalone molecule to validate theoretical predictions and provide a more complete picture of its electronic and optical properties. Further derivatization of the 2,7-di-tert-butylpyrene-4,5,9,10-tetraone scaffold could lead to the development of novel materials with enhanced performance characteristics for next-generation organic electronics and energy storage systems.

References

-

Synthesis and Characterization of 2,7-Di(tert-butyl)pyreno[4,5-c:9,10-c ']difuran and Derived Pyrenophanes. (2025-08-10). Request PDF. Retrieved from [Link]

-

Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and characterization of 2,7-di(tert-butyl)pyreno[4,5-c:9,10-c']difuran and derived pyrenophanes. (2009). PubMed. Retrieved from [Link]

- Steric influences on the photophysical properties of pyrene-based derivatives. (2022). Dyes and Pigments, 200, 110123.

-

Controlling the Optoelectronic Properties of Pyrene by Regioselective Lewis Base-Directed Electrophilic Aromatic Borylation. (2019). Research With Rutgers. Retrieved from [Link]

-

Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. (2025-10-04). PMC. Retrieved from [Link]

-

Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

- Pyrene-Based Materials for Organic Electronics. (2011). Chemical Reviews, 111(11), 7260-7314.

-

Sterically driven metal-free oxidation of 2,7-di-tert-butylpyrene. (n.d.). RSC Publishing. Retrieved from [Link]

-

Electron donors and acceptors based on 2,7-functionalized pyrene-4,5,9,10-tetraone. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. chem.as.uky.edu [chem.as.uky.edu]

- 2. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterically driven metal-free oxidation of 2,7-di-tert-butylpyrene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of Substituted Pyrenetetrone Derivatives

This guide provides a comprehensive technical overview of the core spectroscopic methodologies essential for the characterization of substituted pyrenetetrone derivatives. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to offer field-proven insights into the causal relationships between molecular structure and spectroscopic output. We will explore the foundational techniques of Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), presenting them as an integrated system for the unambiguous elucidation of these complex molecules.

Introduction: The Significance of Pyrenetetrone Derivatives

Pyrenetetrone, a polycyclic aromatic hydrocarbon featuring a pyrene core with four ketone groups, serves as a foundational structure for a class of derivatives with significant potential in materials science and electronics. The parent molecule, 4,5,9,10-pyrenetetrone, possesses a highly conjugated system and electron-deficient carbonyl groups, making it a compelling scaffold for developing novel organic electronic materials, such as high-potential cathodes for lithium-ion batteries.[1][2]

The introduction of substituents onto the pyrenetetrone core allows for the fine-tuning of its electronic, photophysical, and chemical properties. Spectroscopic analysis is therefore not merely a characterization step but the primary tool for understanding structure-property relationships, validating synthetic outcomes, and ensuring material purity. This guide establishes a robust framework for that analytical process.

The Analytical Workflow: An Integrated Spectroscopic Approach

The complete characterization of a novel substituted pyrenetetrone derivative is not achieved by a single technique but by the strategic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. A typical workflow ensures that both the foundational structure and the nuanced effects of substitution are fully resolved.

Caption: Integrated workflow for pyrenetetrone derivative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Principles

UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons from a ground state to an excited state. For pyrenetetrone derivatives, the absorption spectrum is dominated by π → π* transitions within the extensive conjugated system of the pyrene core.[3] The key features to analyze are:

-

λmax (Wavelength of Maximum Absorbance): The highly conjugated pyrene core results in strong absorption in the UV and often the visible region.[4][5] The four electron-withdrawing carbonyl groups of the tetr-one system typically cause a bathochromic (red) shift compared to unsubstituted pyrene.

-

Influence of Substituents: Electron-donating groups (e.g., alkoxy, amino) attached to the aromatic core will further extend the conjugation and cause a significant red shift in λmax. Conversely, electron-withdrawing groups (e.g., nitro, cyano) can modulate these transitions in more complex ways, often depending on their position.[5]

-

Vibronic Structure: The rigid, planar structure of the pyrene core often leads to distinct vibronic fine structure in the absorption bands, appearing as a series of sharp shoulders or secondary peaks.[6] The resolution of this structure can be solvent-dependent.

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 0.1-1.0 mg of the pyrenetetrone derivative.

-

Select a suitable UV-grade solvent in which the compound is fully soluble (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile). Note that solvent polarity can influence λmax.

-

Prepare a stock solution of known concentration (e.g., 10-3 M).

-

Perform serial dilutions to prepare a final sample with a concentration in the micromolar range (e.g., 10 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1 - 1.0 AU).[4][5]

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes for stable output.

-

Select a matched pair of quartz cuvettes.

-

Fill one cuvette with the pure solvent to be used as the blank.

-

-

Data Acquisition:

-

Acquire a baseline correction (autozero) with the blank cuvette in the beam path.

-

Rinse the sample cuvette with a small amount of the analyte solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan a spectral range appropriate for polycyclic aromatic compounds, typically from 250 nm to 600 nm.

-

Record the spectrum and identify the λmax values for all observed peaks.

-

Fluorescence Spectroscopy

Theoretical Principles

Fluorescence is the emission of light from a molecule after it has absorbed light. This technique is exceptionally sensitive to the molecular environment and structure.

-

Quantum Yield: Many pyrene derivatives are known to be highly fluorescent.[7][8] However, the presence of four carbonyl groups in the pyrenetetrone core can introduce non-radiative decay pathways (e.g., intersystem crossing), potentially quenching fluorescence or leading to lower quantum yields compared to parent pyrene.

-

Stokes Shift: This is the difference in wavelength between the absorption maximum (λmax, abs) and the emission maximum (λmax, em). A large Stokes shift is often desirable in applications like fluorescent probes or organic light-emitting diodes (OLEDs).

-

Substituent Effects: The nature and position of substituents will critically determine the fluorescence properties. Electron-donating groups often enhance fluorescence, while heavy atoms (e.g., bromine, iodine) can quench it via the heavy-atom effect.

Experimental Protocol

-

Sample Preparation:

-

Use the same stock solution prepared for UV-Vis analysis.

-

Dilute the sample further to a concentration where the absorbance at the excitation wavelength is below 0.1 AU. This is crucial to avoid inner filter effects, where emitted light is reabsorbed by other molecules in the solution.

-

-

Instrument Setup:

-

Turn on the fluorometer and allow the xenon arc lamp to stabilize.

-

Use a four-sided polished quartz cuvette.

-

-

Data Acquisition:

-

First, acquire the absorption spectrum (UV-Vis) to determine the optimal excitation wavelength (λex), which is typically one of the absorption maxima.

-

Set the excitation wavelength on the fluorometer.

-

Scan the emission spectrum over a range starting approximately 10-20 nm higher than the excitation wavelength to well into the longer wavelength region (e.g., λex = 350 nm, scan from 360 nm to 700 nm).

-

If the compound is fluorescent, an emission spectrum will be observed. Record the λmax, em.

-

To obtain the full photophysical profile, an excitation spectrum can also be recorded by setting a fixed emission wavelength (at the observed maximum) and scanning the excitation wavelengths. The resulting excitation spectrum should closely match the absorption spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution.[9] It provides information on the connectivity of atoms and their chemical environment. For substituted pyrenetetrone derivatives, key insights are derived from ¹H and ¹³C NMR.

-

¹H NMR:

-

Chemical Shift (δ): The protons on the aromatic core of pyrenetetrone are expected to be significantly deshielded (appear at high ppm values, likely >8.0 ppm) due to the aromatic ring current and the strong electron-withdrawing effect of the four carbonyl groups.

-

Coupling Constants (J): The coupling between adjacent protons provides definitive information about their relative positions on the aromatic ring.

-

Integration: The area under each peak is proportional to the number of protons it represents.

-

-

¹³C NMR:

-

Carbonyl Carbons: The four ketone carbons will produce highly deshielded signals in the range of 180-200 ppm.

-

Aromatic Carbons: The sp² carbons of the pyrene core will appear in the typical aromatic region (120-150 ppm).

-

-

2D NMR (COSY, HMBC, HSQC): For complex substitution patterns, 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and confirming the exact points of substitution.[10]

Experimental Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified pyrenetetrone derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR: Acquire a standard proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment requires a significantly longer acquisition time than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

2D NMR (if needed): Perform COSY, HSQC, and HMBC experiments to establish H-H, C-H (1-bond), and C-H (multi-bond) correlations, respectively.

-

-

Data Processing:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals and analyze the coupling patterns to assign the structure.

-

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula.[11]

-

Ionization Technique: For stable organic molecules like pyrenetetrone derivatives, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal as they typically produce the intact molecular ion with minimal fragmentation.[12][13]

-

High-Resolution MS (HRMS): This is essential for new compounds. HRMS instruments (e.g., TOF, Orbitrap) can measure m/z values with very high accuracy (to four or five decimal places), which allows for the unambiguous determination of the elemental formula.[11]

-

Isotopic Pattern: The presence of certain elements, like chlorine or bromine, will generate a characteristic isotopic pattern in the mass spectrum, providing immediate confirmation of their presence.

Experimental Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a trace amount of formic acid or ammonium acetate to promote ionization in ESI.

-

For MALDI, the sample is co-crystallized with a matrix compound on a target plate.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or by coupling the spectrometer to an HPLC system.

-

Acquire the mass spectrum in positive or negative ion mode. For pyrenetetrone derivatives, positive mode is common, observing ions like [M+H]⁺ or [M+Na]⁺.

-

Ensure the instrument is calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion.

-

Use the instrument's software to calculate the elemental formula from the exact mass. Compare this with the expected formula of the target molecule.

-

Analyze any observed fragmentation patterns, which can provide additional structural information.

-

Summary of Expected Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for a hypothetical substituted pyrenetetrone derivative, providing a baseline for researchers.

| Spectroscopic Technique | Parameter | Expected Observation for Substituted Pyrenetetrone Derivative | Rationale & Expert Insight |

| UV-Vis Spectroscopy | λmax | 350 - 550 nm | The extended π-system of the pyrene core combined with electron-withdrawing carbonyls shifts absorption into the near-visible or visible range.[4][5] |

| Molar Absorptivity (ε) | High (> 20,000 M-1cm-1) | The large, conjugated aromatic system allows for highly probable π → π* transitions. | |

| Fluorescence | Emission | Often weak or quenched | The ketone groups can promote intersystem crossing to the triplet state, a non-radiative pathway that competes with fluorescence. Substituents are critical for "turning on" emission. |

| Stokes Shift | 50 - 150 nm | The rigid structure may limit significant geometry changes upon excitation, but polar substituents in polar solvents can increase the Stokes shift. | |

| ¹H NMR | Chemical Shift (δ) | 8.0 - 9.5 ppm (Aromatic) | Strong deshielding from the aromatic ring current and the four carbonyl groups.[14] |

| ¹³C NMR | Chemical Shift (δ) | 180 - 200 ppm (C=O) | Characteristic region for ketone carbonyl carbons. |

| 120 - 150 ppm (Aromatic) | Standard range for sp² carbons in a polycyclic aromatic system. | ||

| High-Resolution MS | Molecular Ion | [M+H]⁺, [M+Na]⁺, or M•+ | Provides the exact molecular weight. The formula should be confirmable to < 5 ppm mass accuracy.[11] |

Conclusion

The spectroscopic analysis of substituted pyrenetetrone derivatives is a multi-faceted process that relies on the synergistic application of UV-Vis, Fluorescence, NMR, and Mass Spectrometry. By understanding the theoretical underpinnings of each technique and applying rigorous, validated protocols, researchers can gain a complete and unambiguous picture of their molecular structure and photophysical properties. This integrated approach is fundamental to advancing the design and application of this promising class of functional organic materials.

References

-

Ramos Chagas, G., Xie, X., Darmanin, T., & Guittard, F. (n.d.). Spectroscopic Parameters of Pyrene Derivatives Monomers. ResearchGate. Retrieved from [Link]

-

Ghiggino, K. P., & Jeevarajan, J. A. (n.d.). Fluorescence studies of the binding of anionic derivatives of pyrene and fluorescein to cationic polyelectrolytes in aqueous solution. The University of Melbourne. Retrieved from [Link]

-

Park, S., Kim, T., & Kim, J. (n.d.). UV-vis spectra of 2–4 and pyrene in THF solutions (10 μM). ResearchGate. Retrieved from [Link]

-

Kim, D., Kim, J., & Lee, S. (2019). Chemical Structures of Seven Pyrenetetrone Derivatives. ResearchGate. Retrieved from [Link]

-

Sharma, P., Ahlawat, S., Sharma, A., & Goyal, S. (n.d.). UV‐vis spectra of pristine pyrene and α‐iminonitrile substituted.... ResearchGate. Retrieved from [Link]

-

Rimal, R., Brewer, D., & Kitova, E. N. (2020). Performance of four different pyrene derivatives in LALDI‐MS.... ResearchGate. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 4,5,9,10-Pyrenetetrone | C16H6O4 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Paul, A., & Guchhait, N. (2019). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. RSC Advances, 9(45), 26233-26243. Retrieved from [Link]

-

Andreozzi, P., Tamberi, L., Tasca, E., & Richichi, B. (n.d.). Fluorescence emission spectra of pyrene (4.4 × 10 −8 M) in water and in.... ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (n.d.). (A) UV/vis absorption spectra of pyrene in water and aqueous micellar.... ResearchGate. Retrieved from [Link]

-

St-Gelais, A., & Roy, R. (2006). SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS. Heterocycles, 69(1), 219. Retrieved from [Link]

-

Thomas, K. R. J., et al. (n.d.). Pyrene Based D-π-A Architectures: Synthesis, Density Functional Theory, Photophysics and Electron Transfer Dynamics. The Royal Society of Chemistry. Retrieved from [Link]

-

Nyokong, T., & Antunes, E. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org. Retrieved from [Link]

-

Nishikaze, T., & Takemoto, Y. (n.d.). UV absorbance and LDI MS of pyrenes.: (a) UV–Vis absorption spectra of.... ResearchGate. Retrieved from [Link]

-

Lv, Y., & Qin, X. (n.d.). Mass spectra of pyrene ([pyrene+H] ⁺, m/z 203).The concentration of the.... ResearchGate. Retrieved from [Link]

-

Li, S., & Chen, J. (2025). [RETRACTION] SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED GROUP CONTROLLED PYRENE DERIVATIVES WITH RADICAL CATIONS. Química Nova. Retrieved from [Link]

-

Midiwo, J. O., Yenesew, A., & Waterman, P. G. (2000). NMR and molecular mechanics study of pyrethrins I and II. Journal of Natural Products, 63(3), 385–388. Retrieved from [Link]

-

Squeo, B. M., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules, 26(18), 5519. Retrieved from [Link]

-

Roces, S., et al. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry, 26(12), 2115–2123. Retrieved from [Link]

-

Puzzarini, C., & Bloino, J. (2019). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 24(16), 2967. Retrieved from [Link]

-

Halper, S. R., & Cohen, S. M. (2003). Synthesis, structure, and spectroscopy of phenylacetylenylene rods incorporating meso-substituted dipyrrin ligands. Chemistry, 9(19), 4661–4669. Retrieved from [Link]

-

Clark, J. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Open Library Publishing Platform. Retrieved from [Link]

-

Al-Humaidan, F. S. (2014). DFT Study of Monochlorinated Pyrene Compounds. Computational Chemistry, 2(3), 43-49. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4,5,9,10-Pyrenetetrone | C16H6O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence studies of the binding of anionic derivatives of pyrene and fluorescein to cationic polyelectrolytes in aqueous solution : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 8. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. NMR and molecular mechanics study of pyrethrins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

An In-depth Technical Guide to the Photophysical Properties of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Photosensitizer

2,7-di-tert-butylpyrene-4,5,9,10-tetraone is a functionalized polycyclic aromatic hydrocarbon that has garnered significant interest within the scientific community. Its pyrene core, a well-established chromophore, appended with four ketone functionalities and stabilizing tert-butyl groups, bestows upon it unique electronic and photophysical characteristics.[1][2] The strategic placement of electron-withdrawing ketone groups at the K-region of the pyrene scaffold significantly influences its excited state dynamics, making it a compelling candidate for applications in materials science and photodynamic therapy.[1][3] The tert-butyl groups at the 2 and 7 positions enhance solubility in common organic solvents and prevent aggregation, which is crucial for studying its intrinsic molecular properties and for its practical application.[4]

This technical guide provides a comprehensive overview of the photophysical properties of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone, drawing from the available scientific literature on the parent compound and its derivatives. We will delve into its synthesis, explore its excited state behavior, and present detailed protocols for its characterization. The primary focus will be on elucidating the properties that make this molecule a powerful photosensitizer.

Synthesis of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone

The synthesis of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone is typically achieved through the oxidation of 2,7-di-tert-butylpyrene.[2] A notable, environmentally friendly method involves a single-step, metal-free oxidation using hypervalent iodine oxyacids, which allows for selective oxidation to either the corresponding 4,5-dione or the 4,5,9,10-tetraone.[2] This method offers significant advantages in terms of yield, selectivity, and ease of workup compared to traditional metal-catalyzed oxidations.[2]

Photophysical Properties: A Tale of Two Excited States

The photophysical behavior of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone is dominated by the interplay between its singlet and triplet excited states. While detailed quantitative data for the singlet excited state of this specific molecule is not extensively reported in the literature, we can infer its general characteristics from the behavior of the parent pyrene-4,5,9,10-tetraone and other pyrene derivatives. In stark contrast, its triplet state properties are more clearly documented, revealing its exceptional potential as a photosensitizer.[3]

Electronic Absorption and Emission

The UV-Vis absorption spectrum of pyrene-based molecules is characterized by strong π-π* transitions.[1] For 2,7-di-tert-butylpyrene-4,5,9,10-tetraone, one would expect to observe absorption bands in the UV and visible regions, typical of an extended aromatic system. The presence of the four carbonyl groups is likely to cause a red-shift in the absorption spectrum compared to the parent 2,7-di-tert-butylpyrene.

The Triplet Excited State and Potent Singlet Oxygen Generation

The most significant photophysical attribute of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone is its highly efficient population of the triplet excited state upon photoexcitation.[3] This triplet state can then transfer its energy to ground-state molecular oxygen (3O2), generating highly reactive singlet oxygen (1O2).[3] This process, known as Type II photosensitization, is the cornerstone of photodynamic therapy (PDT), a non-invasive treatment modality for cancer and other diseases.[3]

Crucially, it has been reported that pyrene-4,5,9,10-tetraone and its 2,7-di-tert-butyl derivative can generate singlet oxygen with quantum yields of up to 0.90.[3] A singlet oxygen quantum yield (ΦΔ) of this magnitude is exceptionally high and places this compound among the most efficient photosensitizers known. This property underscores its significant potential in the development of new photodynamic therapy agents.

| Property | 2,7-di-tert-butylpyrene-4,5,9,10-tetraone | Pyrene-4,5,9,10-tetraone (unsubstituted) |

| Absorption Maxima (λabs) | Data not available in reviewed literature | Data not available in reviewed literature |

| Emission Maxima (λem) | Data not available in reviewed literature | Data not available in reviewed literature |

| Fluorescence Quantum Yield (ΦF) | Data not available in reviewed literature | Data not available in reviewed literature |

| Excited State Lifetime (τ) | Data not available in reviewed literature | Data not available in reviewed literature |

| Singlet Oxygen Quantum Yield (ΦΔ) | Up to 0.90[3] | Up to 0.90[3] |

Influence of the Solvent Environment: Solvatochromism

The photophysical properties of pyrene derivatives, particularly those with electron-donating and electron-withdrawing groups, can be sensitive to the polarity of their solvent environment, a phenomenon known as solvatochromism.[7][8] While specific solvatochromic studies on 2,7-di-tert-butylpyrene-4,5,9,10-tetraone are not available, the presence of the polar carbonyl groups suggests that its absorption and emission spectra may exhibit shifts in solvents of different polarities. In push-pull systems, an increase in solvent polarity typically leads to a red-shift (bathochromic shift) of the emission spectrum due to the stabilization of the more polar excited state.[7] Investigating the solvatochromic behavior of this molecule would provide valuable insights into its excited-state dipole moment and its interactions with its immediate microenvironment.

Experimental Workflows and Protocols

To empower researchers in their investigation of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone and similar compounds, this section provides detailed experimental workflows and protocols for the characterization of its core photophysical properties.

Experimental Workflow Diagrams

Detailed Experimental Protocols

1. UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε) of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone.

-

Materials:

-

2,7-di-tert-butylpyrene-4,5,9,10-tetraone

-

Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, toluene)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

-

Protocol:

-

Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution. The final concentrations should be chosen such that the maximum absorbance is below 0.1 to ensure linearity and avoid inner filter effects in subsequent fluorescence measurements.

-

Baseline Correction: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Record the absorption spectrum of each dilution over the desired wavelength range.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length, plot absorbance versus concentration. The slope of the resulting line will be the molar extinction coefficient (ε) at λabs.

-

-

2. Steady-State Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission maxima (λem) of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone.

-

Materials:

-

A solution of the compound with an absorbance of < 0.1 at the excitation wavelength.

-

Spectroscopic grade solvent.

-

A calibrated spectrofluorometer.

-

Quartz fluorescence cuvettes (1 cm path length).

-

-

Protocol:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically at or near the λabs). Set the excitation and emission slit widths (e.g., 5 nm).

-

Solvent Blank: Record the emission spectrum of the pure solvent. This is crucial for identifying any Raman scattering peaks or fluorescent impurities in the solvent.

-

Sample Measurement: Record the emission spectrum of the sample solution. The scan range should be from just above the excitation wavelength to a point where the emission intensity returns to the baseline.

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

-

Identify the wavelength of maximum emission intensity (λem).

-

-

3. Relative Fluorescence Quantum Yield (ΦF) Determination

-

Objective: To determine the fluorescence quantum yield of the sample relative to a known standard.

-

Materials:

-

Sample solutions of varying concentrations (Abs @ λex < 0.1).

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.546). The standard should absorb at the same excitation wavelength as the sample.

-

UV-Vis spectrophotometer and spectrofluorometer.

-

-

Protocol:

-

Prepare Solutions: Prepare a series of at least five dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measure Absorbance: For each solution, measure the absorbance at the chosen excitation wavelength.

-

Measure Fluorescence: For each solution, record the fluorescence emission spectrum and calculate the integrated fluorescence intensity (the area under the emission curve).

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope (gradient, m) of the linear fit for both plots.

-

Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR * (mS / mR) * (nS2 / nR2) where ΦR is the quantum yield of the reference, m is the gradient, and n is the refractive index of the solvent. If the same solvent is used for both the sample and the reference, the refractive index term cancels out. [9]

-

-

Potential Applications

The standout feature of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone is its high singlet oxygen quantum yield, making it a highly promising candidate for applications where photosensitization is key.

-

Photodynamic Therapy (PDT): With a ΦΔ of up to 0.90, this molecule is a potent generator of cytotoxic singlet oxygen. [3]This makes it an excellent candidate for development as a PDT agent for the treatment of various cancers and other localized diseases. Further research would involve formulating the compound for biological delivery and assessing its efficacy and safety in preclinical models.

-

Photocatalysis: Singlet oxygen is a powerful oxidizing agent that can be used in various chemical transformations. This compound could serve as a recyclable photocatalyst for selective oxidation reactions in organic synthesis.

-

Materials Science: Pyrene-4,5,9,10-tetraone derivatives are valuable building blocks for the synthesis of extended π-conjugated systems, including polymers and covalent organic frameworks (COFs). [1][10]These materials can have applications in organic electronics, such as in batteries and sensors. [10]The tert-butyl groups on the 2,7-di-tert-butylpyrene-4,5,9,10-tetraone core can enhance the processability of such materials.

Conclusion

2,7-di-tert-butylpyrene-4,5,9,10-tetraone is a molecule of significant interest due to its remarkable ability to generate singlet oxygen with high efficiency. While its singlet excited state properties require further detailed characterization, its well-documented triplet state behavior marks it as a molecule with substantial potential, particularly in the field of photodynamic therapy. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further explore the photophysical landscape of this and related compounds, paving the way for new discoveries and applications.

References

Sources

- 1. chem.as.uky.edu [chem.as.uky.edu]

- 2. Sterically driven metal-free oxidation of 2,7-di-tert-butylpyrene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 7. irl.umsl.edu [irl.umsl.edu]

- 8. mdpi.com [mdpi.com]

- 9. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

An In-depth Technical Guide to 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone (CAS No. 190843-93-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Di-tert-butylpyrene-4,5,9,10-tetraone is a polycyclic aromatic quinone that has emerged as a significant building block in the field of materials science. Its rigid, planar pyrene core, functionalized with electron-withdrawing ketone groups and solubilizing tert-butyl groups, imparts unique electronic and structural properties. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and key applications, with a focus on its role in the development of advanced functional materials. While sometimes cataloged as a pharmaceutical intermediate, its primary and well-documented applications lie in organic electronics and energy storage.

Core Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone define its utility as a molecular building block. The presence of the extended aromatic system and multiple carbonyl groups dictates its electronic properties, making it an electron-accepting unit. The tert-butyl groups are strategically positioned to enhance solubility in organic solvents, a crucial factor for solution-based processing of derived materials.

Structural and Physical Data

A consolidated summary of the key identification and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 190843-93-7 | [1] |

| Molecular Formula | C₂₄H₂₂O₄ | [1] |

| Molecular Weight | 374.43 g/mol | [2][3] |

| IUPAC Name | 2,7-di-tert-butylpyrene-4,5,9,10-tetraone | [4] |

| Appearance | Orange powder | |

| Purity | Typically ≥97% | [3] |

| Storage | Sealed in a dry environment at room temperature |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrene core and a prominent singlet for the protons of the two equivalent tert-butyl groups.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbons, the sp² hybridized carbons of the aromatic core, and the sp³ hybridized carbons of the tert-butyl groups.

-

FT-IR: The infrared spectrum should display strong characteristic absorption bands for the C=O stretching vibrations of the ketone groups.

-

UV-Vis: The UV-Vis absorption spectrum is expected to show absorptions corresponding to the π-π* transitions of the extended conjugated system.

Solubility

The parent compound, pyrene-4,5,9,10-tetraone, is known for its low solubility. The inclusion of tert-butyl groups on the pyrene backbone significantly improves its solubility in common organic solvents, which is a key design feature for its use in synthesizing larger, solution-processable molecules and polymers.

Synthesis and Manufacturing

The synthesis of 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone typically involves the oxidation of 2,7-di-tert-butylpyrene. Several methodologies have been developed to achieve this transformation efficiently and selectively.

Oxidation of 2,7-Di-tert-butylpyrene

A notable advancement in the synthesis is the development of a metal-free, single-step oxidation method.[7] This "green chemistry" approach offers significant improvements in terms of yield, selectivity, ease of workup, and reduced toxicity compared to traditional metal-based oxidation protocols.

Diagram 1: Synthetic Pathway

Caption: General synthetic route to the title compound.

Experimental Protocol: Multigram Scale Synthesis from Pyrene-4,5-dione

For large-scale production, protocols starting from pyrene-4,5-dione have been optimized to avoid the need for chromatographic purification of the poorly soluble tetraone product.[6]

Protocol: Oxidation using CrO₃

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend pyrene-4,5-dione in glacial acetic acid.

-

Addition of Oxidant: Add anhydrous chromium trioxide (CrO₃) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and maintain for the required reaction time, monitoring the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water to precipitate the product.

-

Isolation: Collect the precipitate by suction filtration, wash thoroughly with water, and dry in an oven. This procedure typically yields the highly pure tetraone product.[6]

The causality behind this experimental choice lies in the robust oxidizing power of CrO₃ in an acidic medium, which is effective for the exhaustive oxidation of the pyrene core to the tetraone state. The precipitation upon adding water provides a simple and efficient method for isolating the product, which is crucial for scalable synthesis.

Applications in Materials Science

The unique electronic and structural features of 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone make it a valuable component in the design of advanced organic materials.

Organic Electronics

The electron-deficient pyrene-tetraone core serves as an excellent building block for n-type organic semiconductors. These materials are essential for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells.[8][9] By reacting the tetraone with appropriate aromatic amines, it is possible to synthesize extended, planar azaacene structures. The electronic properties of these resulting materials, such as their charge carrier mobility and HOMO/LUMO energy levels, can be tuned by modifying the precursor molecules.[8]

Diagram 2: Application Workflow

Caption: Workflow from the core chemical to its primary applications.

Covalent Organic Frameworks (COFs) for Energy Storage

Covalent Organic Frameworks are a class of crystalline porous polymers with highly ordered structures. The tetraone can be used as a monomer in the synthesis of COFs. The redox-active carbonyl groups within the COF structure can undergo reversible electrochemical reactions, making these materials highly promising for energy storage applications, particularly as cathode materials in rechargeable batteries.

A notable example is a pyrene-4,5,9,10-tetraone-based COF (PT-COF) which, when composited with carbon nanotubes, delivers a high specific capacity as a positive electrode for Li-ion batteries. The well-defined porous structure of the COF facilitates ion transport to the redox-active sites, while the extended conjugation provides a pathway for electron transport.

Role in Drug Development

Despite being listed by some commercial suppliers as an "oncology drug intermediate," a thorough review of scientific and patent literature does not reveal a well-established or specific role for 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone in the synthesis of known pharmaceutical compounds. Its primary and heavily documented applications are in materials science. It is plausible that its rigid scaffold could be explored in medicinal chemistry for the development of new therapeutic agents, but such applications are not currently a major focus of research based on available public data. Professionals in drug development should therefore treat claims of its role as a pharmaceutical intermediate with caution and verify its relevance for their specific synthetic targets.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone.

GHS Hazard Information

The compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It should be handled in a well-ventilated area or under a chemical fume hood. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, is required.

Conclusion

2,7-Di-tert-butylpyrene-4,5,9,10-tetraone is a versatile and valuable building block with a well-defined role in materials science. Its utility is primarily driven by its electron-accepting nature, rigid planarity, and enhanced solubility. The key applications in organic semiconductors and as a monomer for redox-active covalent organic frameworks for energy storage are supported by a growing body of scientific literature. While its direct role in drug development is not substantiated, its unique chemical architecture may offer opportunities for future exploration in medicinal chemistry. This guide provides the foundational knowledge for researchers and scientists to understand and effectively utilize this important chemical compound in their respective fields.

References

- Supporting Information for publications, which often contain detailed spectral data such as 1H and 13C NMR spectra. While not a direct publication on the title compound, these sources provide examples of the types of data available for similar chemical structures.

-

CORE. The crystal and molecular structure of 2,7-di-tert-butyl-4,5,9,10-tetraphenylbenzo[1,2,:4,5]dicyclobutadiene. [Link]

-

PubChem. 2,7-Di-tert-butylpyrene. [Link]

-

ResearchGate. Synthesis and Characterization of 2,7-Di(tert-butyl)pyreno[4,5-c:9,10-c']difuran and Derived Pyrenophanes. [Link]

-

Franz, D., Robbins, S. J., Boeré, R. T., & Dibble, P. W. (2009). Synthesis and characterization of 2,7-di(tert-butyl)pyreno[4,5-c:9,10-c']difuran and derived pyrenophanes. The Journal of organic chemistry, 74(19), 7544–7547. [Link]

-

National Center for Biotechnology Information. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. [Link]

-

National Center for Biotechnology Information. Organic semiconductors for organic field-effect transistors. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Royal Society of Chemistry. Sterically driven metal-free oxidation of 2,7-di-tert-butylpyrene. [Link]

-

ResearchGate. Organic Field-Effect Transistors. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Thermo Fisher Scientific. 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone, 97%. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Frontiers. Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. [Link]

-

Royal Society of Chemistry. The crystal and molecular structure of 2,7-di-tert-butyl-4,5,9,10-tetraphenylbenzo[1,2,:4,5]dicyclobutadiene: an exceptionally long C–C aromatic bond. [Link]

-

ResearchGate. Scheme 1 Synthesis of 4,5,7,9,10-pentabromo-2-tert-butylpyrene (2). [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

-

Alfa Chemical. 2,7-ditert-butylpyrene-4,5,9,10-tetrone CAS NO: 190843-93-7. [Link]

-

Wiley Online Library. 2,7,11,16‐Tetra‐tert‐Butyl Tetraindenopyrene Revisited by an “Inverse” Synthetic Approach. [Link]

Sources

- 1. 190843-93-7 Cas No. | 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone | Apollo [store.apolloscientific.co.uk]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. researchgate.net [researchgate.net]

- 4. 2,7-Di-tert-butylpyrene | C24H26 | CID 185563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 190843-93-7|2,7-Di-tert-butylpyrene-4,5,9,10-tetraone|BLD Pharm [bldpharm.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Sterically driven metal-free oxidation of 2,7-di-tert-butylpyrene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,7-di-tert-butylpyrene-4,5,9,10-tetraone as an Organic Semiconductor

Abstract: The pursuit of high-performance, stable, and processable n-type organic semiconductors is a critical endeavor for the advancement of organic electronics. Within the vast landscape of molecular candidates, pyrene-based systems have emerged as a promising class of materials, owing to their robust, planar aromatic structure and tunable electronic properties. This technical guide delves into a specific, strategically designed derivative: 2,7-di-tert-butylpyrene-4,5,9,10-tetraone (DTB-PTO) . We will dissect the molecular architecture, exploring the synergistic roles of the electron-deficient pyrene-tetraone core and the solubilizing, sterically-guiding tert-butyl substituents. This document provides a comprehensive overview of its synthesis, a discussion of its anticipated electronic properties based on foundational structure-property relationships, and detailed, field-proven protocols for its synthesis and integration into organic field-effect transistor (OFET) devices for characterization.

Molecular Design Rationale: Engineering an n-Type Semiconductor

The efficacy of an organic semiconductor is not accidental; it is the result of deliberate molecular engineering. The structure of 2,7-di-tert-butylpyrene-4,5,9,10-tetraone is a prime example of this principle, combining two key features to achieve its target function as an n-type material.

The Electron-Deficient Core: Pyrene-4,5,9,10-tetraone (PTO)

The foundation of DTB-PTO is the pyrene skeleton, a large, planar polycyclic aromatic hydrocarbon. The introduction of four carbonyl (ketone) groups at the 4, 5, 9, and 10 positions radically alters its electronic character. These ketone groups are powerful electron-withdrawing moieties. Their collective effect is to pull electron density from the aromatic core, creating an electron-deficient π-system.

This electron deficiency is a prerequisite for n-type (electron-transporting) behavior. It leads to a significant lowering of the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy level.[1] A low-lying LUMO is critical for two reasons:

-

Efficient Electron Injection: It reduces the energetic barrier for electrons to be injected from common high-work-function electrodes (like gold) into the semiconductor.

-

Intrinsic Stability: A lower LUMO energy makes the molecule less susceptible to oxidation by ambient oxygen and moisture, a common failure mechanism for n-type materials.[2]

The Strategic Substituents: 2,7-di-tert-butyl Groups

While the PTO core provides the electronic functionality, it is inherently insoluble and prone to strong, often poorly ordered, aggregation. The bulky tert-butyl groups appended at the 2 and 7 positions are crucial for overcoming these practical limitations.

-

Enhanced Solubility: The primary role of these bulky alkyl groups is to disrupt close intermolecular π-π stacking, which would otherwise render the molecule insoluble.[3] This enhanced solubility is critical for purification and enables the possibility of solution-based processing for device fabrication.

-